molecular formula C15H18N2 B112353 2,2-Bis(4-aminophenyl)propane CAS No. 2479-47-2

2,2-Bis(4-aminophenyl)propane

Cat. No. B112353
CAS RN: 2479-47-2
M. Wt: 226.32 g/mol
InChI Key: ZYEDGEXYGKWJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(4-aminophenyl)propane, also known as 4,4’-Isopropylidenebis[(4-aminophenoxy)benzene] or BAPP, is a diamino monomer with a diphenoxy-phenyl core . It has two amine groups at both ends, which allows it to be cross-linked with carboxylic acids or carboxylic dianhydrides to synthesize polyimides .


Synthesis Analysis

The synthesis of 2,2-Bis(4-aminophenyl)propane involves the reaction of [2,2-bis(4-β-hydroxyethoxy)phenyl]propane with p-chloronitrobenzene, followed by reduction . This process results in a diamine containing softening oxyethylene and isopropylidene linkages .


Molecular Structure Analysis

The molecular formula of 2,2-Bis(4-aminophenyl)propane is C15H18N2 . It has a molecular weight of 226.32 .


Physical And Chemical Properties Analysis

2,2-Bis(4-aminophenyl)propane has a melting point of 128.2-129.6 °C . Its boiling point is 405.5ºC at 760mmHg . The density is 1.091g/cm3 .

Scientific Research Applications

Bioremediation and Environmental Impact

  • Bisphenol A, a derivative of 2,2-Bis(4-aminophenyl)propane, is used in industrial applications like polymer synthesis. Its degradation is vital due to its classification as an Endocrine Disrupting Chemical (EDC). A study demonstrated the use of laccase from Fusarium incarnatum in a reverse micelles system to degrade Bisphenol A, achieving a significant reduction in its concentration. This process indicates potential applications in environmental pollutant bioremediation (Chhaya & Gupte, 2013).

Synthesis Methods

  • The synthesis of 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane and its reduction to 2,2'-bis[4-(4-aminophenoxy)phenyl]propane has been explored, providing insights into production methods, yields, and scalability, which is critical for industrial and research applications (Liang Tai-shuo, 2010).

Applications in Polymer Science

  • Novel fluorinated diamine monomers based on 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane have been developed for the synthesis of polyimides. These polymers demonstrated improved solubility, thermal stability, and lower moisture absorption, indicating their potential use in advanced material applications (Yang, Chen & Chen, 2005).

Enhanced Material Properties

  • Research on bisphenol-A-based bismaleimide, prepared from 2,2-bis[4-(4-maleimidophenoxy phenyl)]propane, showed that the introduction of nanoclays into the bismaleimide matrix could significantly enhance the thermal stability and char formation, which is crucial for materials engineering (Vijayakumar, Surender, Rajakumar & Alam, 2011).

Electrochemical Applications

  • A study on the electrochemical detection and removal of bisphenol A, using a carbon felt electrode, highlighted its potential in real-time sensing and in-situ removal of environmental contaminants. This application could be pivotal in environmental monitoring and pollutant management strategies (Kim et al., 2021).

Safety And Hazards

This compound is harmful if swallowed . It causes skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-[2-(4-aminophenyl)propan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEDGEXYGKWJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073296
Record name Benzenamine, 4,4'-(1-methylethylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-aminophenyl)propane

CAS RN

2479-47-2
Record name 4,4′-(1-Methylethylidene)bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2479-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Isopropylidenedianiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(4-aminophenyl)propane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4,4'-(1-methylethylidene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenedianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 294 g of 2,2-bis(4-nitrophenyl)propane (1.03 mol; prepared as in step c) was charged in an autoclave along with 2 liters of 1,4-dioxane and 25 g of 5% palladium on carbon. The autoclave was purged with nitrogen, then heated at 60° C. for six hours under 500 psi hydrogen pressure. The product mixture was filtered to remove the catalyst, then stripped of solvent by rotary evaporation at reduced pressure. The solid residue was triturated with a small amount of hexane, then collected and dried by suction filtration under a blanket of nitrogen to afford 224.0 g (0.99 mol, 96% of theory) of 4,4'-isopropylidenedianiline (bisaniline-A), m.p. 130-131.5° C.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Bis(4-aminophenyl)propane
Reactant of Route 2
2,2-Bis(4-aminophenyl)propane
Reactant of Route 3
Reactant of Route 3
2,2-Bis(4-aminophenyl)propane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2-Bis(4-aminophenyl)propane
Reactant of Route 5
2,2-Bis(4-aminophenyl)propane
Reactant of Route 6
2,2-Bis(4-aminophenyl)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.